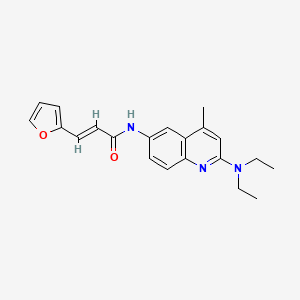
4-Methoxy-N-nonylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-N-nonylaniline is an organic compound with the molecular formula C16H27NO It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a nonyl group, and a methoxy group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-nonylaniline typically involves the reaction of 4-methoxyaniline with nonyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-nonylaniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: this compound can be converted to 4-methoxyaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-N-nonylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-N-nonylaniline involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, while the nonyl group can influence the compound’s hydrophobicity and membrane permeability. These properties make it a valuable tool in studying molecular pathways and interactions.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyaniline: Similar structure but lacks the nonyl group.
4-Nonylaniline: Similar structure but lacks the methoxy group.
4-Methoxy-N,N-dimethylaniline: Contains two methyl groups on the nitrogen instead of a nonyl group.
Uniqueness
4-Methoxy-N-nonylaniline is unique due to the presence of both the methoxy and nonyl groups, which confer distinct chemical and physical properties. This combination allows for a wide range of applications and makes it a versatile compound in various fields of research and industry.
Properties
CAS No. |
900790-26-3 |
|---|---|
Molecular Formula |
C16H27NO |
Molecular Weight |
249.39 g/mol |
IUPAC Name |
4-methoxy-N-nonylaniline |
InChI |
InChI=1S/C16H27NO/c1-3-4-5-6-7-8-9-14-17-15-10-12-16(18-2)13-11-15/h10-13,17H,3-9,14H2,1-2H3 |
InChI Key |
MXEOFWXYCFIGSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCNC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[5-(4-Nitrobenzene-1-sulfonyl)-1,3,4-thiadiazol-2-yl]amino}-4-sulfanylidenebutanoic acid](/img/structure/B12932005.png)
![Benzoic acid, 3-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B12932009.png)
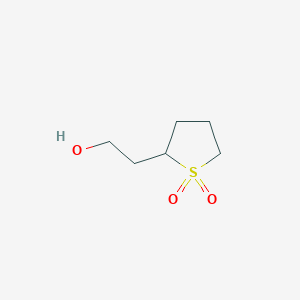
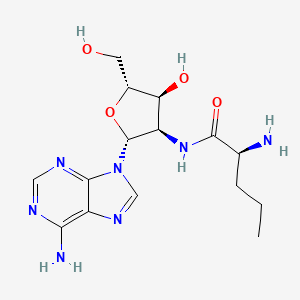
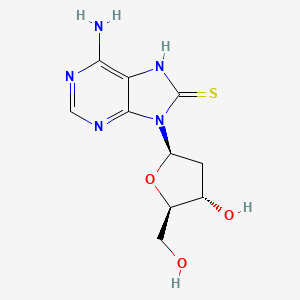
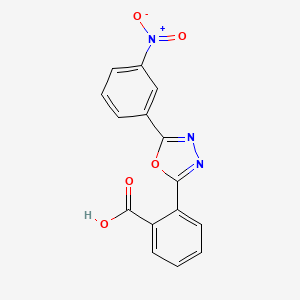
![5-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfonothioyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B12932028.png)
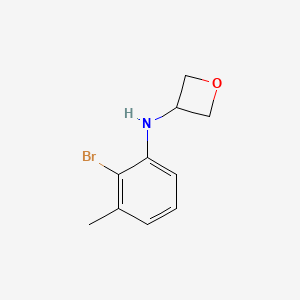

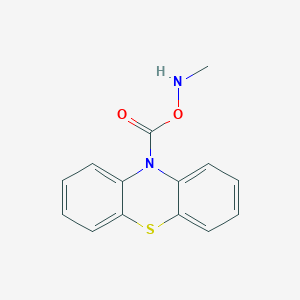
![6-[(Diphenylmethyl)sulfanyl]-9-(pyrrolidin-1-yl)-9h-purine](/img/structure/B12932063.png)
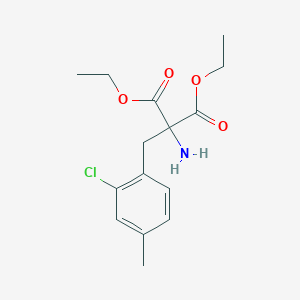
![2-Amino-9-{[(2-hydroxyethyl)sulfanyl]methyl}-3,9-dihydro-6H-purin-6-one](/img/structure/B12932067.png)
